molecular formula C11H16ClN3O3 B8274323 tert-Butyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)ethylcarbamate

tert-Butyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)ethylcarbamate

Cat. No.: B8274323
M. Wt: 273.71 g/mol
InChI Key: QZUUVCOJWSEWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(3-chloro-6-oxopyridazin-1(6H)-yl)ethylcarbamate is a useful research compound. Its molecular formula is C11H16ClN3O3 and its molecular weight is 273.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16ClN3O3

Molecular Weight

273.71 g/mol

IUPAC Name

tert-butyl N-[2-(3-chloro-6-oxopyridazin-1-yl)ethyl]carbamate

InChI

InChI=1S/C11H16ClN3O3/c1-11(2,3)18-10(17)13-6-7-15-9(16)5-4-8(12)14-15/h4-5H,6-7H2,1-3H3,(H,13,17)

InChI Key

QZUUVCOJWSEWJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C(=O)C=CC(=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-chloropyridazin-3(2H)-one (2912 mg, 22.3 mmol), tert-butyl 2-bromoethylcarbamate (5000 mg, 22.3 μmol), and K2CO3 (9251 mg, 66.9 mmol) was stirred in DMF (40 mL) overnight at 23° C. The mixture was partioned between CH2Cl2 (200 mL) and 5% NaHCO3 (50 mL). The organic layer was dried with brine and MgSO4, concentrated to a solid from toluene under reduced pressure. MS (ESI pos. ion) m/z (MH+): 274 Calc'd exact mass for C11H16ClN3O3: 273.
Quantity
2912 mg
Type
reactant
Reaction Step One
Quantity
5000 mg
Type
reactant
Reaction Step One
Name
Quantity
9251 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

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